N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide
Description
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxothiolan ring, an ethyl group, and a benzoxazin moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-2-18(11-6-7-25(21,22)10-11)15(20)9-24-13-5-3-4-12-16(13)17-14(19)8-23-12/h3-5,11H,2,6-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNMSZXIFETDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC3=C2NC(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide typically involves multiple steps. One common approach starts with the preparation of the dioxothiolan ring, which can be synthesized from 3-aminothiolane and carbon disulfide in the presence of a strong base like potassium hydroxide. The reaction is carried out in a solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity .
Next, the benzoxazin moiety is synthesized separately, often involving the reaction of appropriate starting materials under controlled conditions. The final step involves coupling the dioxothiolan ring with the benzoxazin moiety through an acetamide linkage, using reagents like ethyl chloroacetate and appropriate catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group or other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also feature a dioxothiolan ring and have been studied for their potential as potassium channel activators.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: This compound is used as a fungicide and has a similar dioxothiolan ring structure.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(3-oxo-4H-1,4-benzoxazin-5-yl)oxy]acetamide is unique due to its combination of a dioxothiolan ring, benzoxazin moiety, and acetamide linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
